molecular formula C21H16F2N2O2S B11468550 4-(3-fluorophenyl)-N-(4-fluorophenyl)-6-hydroxy-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

4-(3-fluorophenyl)-N-(4-fluorophenyl)-6-hydroxy-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11468550
M. Wt: 398.4 g/mol
InChI Key: JFSJLVBNIOZGKC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes fluorophenyl groups and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridine core.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through substitution reactions, often using fluorinated aromatic compounds as starting materials.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s properties are explored for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of fluorophenyl groups and the thienopyridine core. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16F2N2O2S

Molecular Weight

398.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-N-(4-fluorophenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H16F2N2O2S/c1-11-18-16(12-3-2-4-14(23)9-12)10-17(26)25-21(18)28-19(11)20(27)24-15-7-5-13(22)6-8-15/h2-9,16H,10H2,1H3,(H,24,27)(H,25,26)

InChI Key

JFSJLVBNIOZGKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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